molecular formula C16H12N2O3 B14221362 1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione CAS No. 562069-66-3

1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione

Cat. No.: B14221362
CAS No.: 562069-66-3
M. Wt: 280.28 g/mol
InChI Key: BWBMTYSRVXDADQ-UHFFFAOYSA-N
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Description

1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes an oxazole ring fused with a pyrrole ring

Preparation Methods

The synthesis of 1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylethenyl group, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione can be compared with similar compounds such as:

    This compound: This compound shares a similar structure but may differ in specific substituents or functional groups.

    This compound: Another similar compound with slight variations in the oxazole or pyrrole rings.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

562069-66-3

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

1-[3-methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]pyrrole-2,5-dione

InChI

InChI=1S/C16H12N2O3/c1-11-16(18-14(19)9-10-15(18)20)13(21-17-11)8-7-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

BWBMTYSRVXDADQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1N2C(=O)C=CC2=O)C=CC3=CC=CC=C3

Origin of Product

United States

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